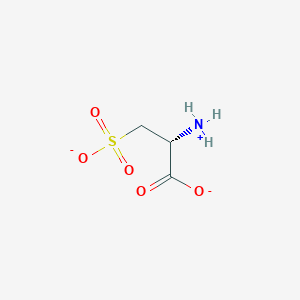

L-Cysteate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

L-Cysteate, also known as 2-amino-3-sulfopropanoic acid, is an amino acid derivative characterized by the presence of a sulfonic acid group. It is a natural product found in various biological systems, including human hair and wool. This compound plays a significant role in sulfur metabolism and is involved in the synthesis of important biomolecules such as taurine .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Cysteate can be synthesized through the oxidation of L-cystine. One efficient method involves the use of chlorine in water or alcohols, which results in the formation of L-cysteic acid and its esters . The reaction conditions typically involve room temperature and the slow dissolution of L-cystine in the solvent as chlorine is introduced.

Industrial Production Methods: Industrial production of this compound often involves the chemical hydrolysis of proteins, such as keratin from animal hair, using hydrochloric acid. This method, while effective, poses environmental challenges due to the generation of unpleasant odors and wastewater . Biotechnological approaches, including fermentation using engineered bacteria, are being explored as more sustainable alternatives .

Chemical Reactions Analysis

Types of Reactions: L-Cysteate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfonic acid derivatives.

Reduction: It can be reduced to form thiol-containing compounds.

Substitution: this compound can participate in substitution reactions where the sulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Chlorine, hydrogen peroxide, and dimethyl sulfoxide are commonly used oxidizing agents for this compound.

Reducing Agents: Reducing agents such as sodium borohydride can be used to convert this compound to thiol derivatives.

Substitution Reactions: Various nucleophiles can be used to replace the sulfonic acid group under appropriate conditions.

Major Products:

Oxidation Products: Sulfonic acid derivatives.

Reduction Products: Thiol-containing compounds.

Substitution Products: Compounds with different functional groups replacing the sulfonic acid group.

Scientific Research Applications

L-Cysteate has diverse applications in scientific research:

Mechanism of Action

L-Cysteate exerts its effects through its involvement in sulfur metabolism. It serves as a precursor for the synthesis of taurine and other sulfur-containing biomolecules. The enzyme this compound sulfo-lyase catalyzes the conversion of this compound to pyruvate, sulfite, and ammonium ion . This pathway is crucial for the utilization of sulfur in various biological systems.

Comparison with Similar Compounds

Cysteic Acid:

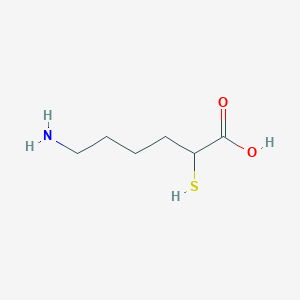

Cysteine Sulfinate: Another sulfur-containing amino acid derivative involved in taurine synthesis.

Taurine: A sulfur-containing compound synthesized from L-Cysteate and cysteine sulfinate.

Uniqueness of this compound: this compound is unique due to its specific role in sulfur metabolism and its ability to serve as a sole source of carbon and energy for certain microorganisms . Its involvement in the synthesis of important biomolecules like taurine highlights its significance in both biological and industrial contexts.

Properties

Molecular Formula |

C3H6NO5S- |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

(2R)-2-azaniumyl-3-sulfonatopropanoate |

InChI |

InChI=1S/C3H7NO5S/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/p-1/t2-/m0/s1 |

InChI Key |

XVOYSCVBGLVSOL-REOHCLBHSA-M |

Isomeric SMILES |

C([C@@H](C(=O)[O-])[NH3+])S(=O)(=O)[O-] |

Canonical SMILES |

C(C(C(=O)[O-])[NH3+])S(=O)(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1S,2R,4R)-4-[(2R)-2-[(1R,9R,12S,15R,16Z,18S,19R,21R,23S,24Z,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B10772778.png)

![[1-bromo-(3S)-hydrox-4-(palmitoyloxy)butyl]phosphate](/img/structure/B10772797.png)

![(4-chlorophenyl) N-[2-[4-(4-hydroxypiperidine-1-carbonyl)cyclohexyl]ethyl]-N-methylcarbamate](/img/structure/B10772798.png)

methyl}(hydroxy)phosphoryl)butanoic acid](/img/structure/B10772811.png)

![N-(4-Tert-Butylbenzyl)-1,5-Dimethyl-1,5-Dihydropyrazolo[4,3-C][2,1]benzothiazin-8-Amine 4,4-Dioxide](/img/structure/B10772831.png)

![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1S,2R,4R)-4-[(2R)-2-[(1R,9R,12S,15R,16E,18S,21R,23S,24E,26E,28E,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B10772842.png)

![3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-4a,6a,10a,11a-tetrahydrobenzo[b][1,4]benzodiazepin-6-yl]amino]-N-propan-2-ylpyrrolidine-1-carboxamide](/img/structure/B10772869.png)

![N-{2-[4-(aminomethyl)piperidin-1-yl]-5-chlorophenyl}-6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10772871.png)

![N-[(2S)-1-[[(2S,3S)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B10772878.png)